![molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5](/img/structure/B1353810.png)
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Übersicht
Beschreibung
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitroimidazo[1,2-a]pyridine typically involves the nitration of 6-chloroimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 6-Chloroimidazo[1,2-a]pyridine
Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby enhancing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Reduction: 6-Chloro-3-aminoimidazo[1,2-a]pyridine
Substitution: 6-Amino-3-nitroimidazo[1,2-a]pyridine or 6-Thio-3-nitroimidazo[1,2-a]pyridine
Oxidation: 6-Chloro-3-nitrosoimidazo[1,2-a]pyridine or 6-Chloro-3-hydroxylamineimidazo[1,2-a]pyridine
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Mechanism of Action:
The compound has shown promising results as an anticancer agent, particularly through its interaction with microtubules, which are crucial for cell division. By binding to tubulin, it disrupts the normal mitotic process, leading to apoptosis in cancer cells.
Case Study:
A study reported the synthesis of various derivatives of 6-chloro-3-nitroimidazo[1,2-a]pyridine through a Pd-catalyzed cross-coupling reaction. Among these derivatives, one compound exhibited significant antiproliferative activity against human colon cancer cell lines with an IC50 value of 0.8 µM. This indicates its potential as a lead compound in developing new anticancer therapies .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound derivative | 0.8 | HCT-116 (Colon carcinoma) |
Antiparasitic Activity
Leishmaniasis Treatment:
The compound has also been evaluated for its antileishmanial properties. In vitro studies demonstrated that certain derivatives displayed submicromolar activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
Case Study:
In one study, a derivative of this compound was tested against both the promastigote and axenic amastigote forms of L. infantum. The results showed an EC50 value of 0.38 µM against the trypomastigote form and indicated that some derivatives had better selectivity compared to reference drugs like amphotericin B .
Compound | EC50 (µM) | Parasite Form |
---|---|---|
Derivative A | 0.38 | Trypomastigote (T. b. brucei) |
Derivative B | 1.2 | Promastigote (L. donovani) |
Tuberculosis Research
Recent developments have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). The structure-activity relationship studies suggest that modifications at specific positions can enhance their antibacterial activity.
Case Study:
Research indicated that certain analogues of this compound demonstrated significant activity against MDR-TB strains. These findings underscore the potential for this compound class in addressing drug resistance in tuberculosis treatment .
Synthesis and Structural Diversity
The synthetic pathways for creating various derivatives of this compound have been optimized to facilitate diversity-oriented synthesis (DOS). This approach allows for the rapid generation of compound libraries that can be screened for biological activity.
Synthetic Methodology:
A convergent reaction sequence involving N-tosylhydrazones and chloro-3-nitroimidazo[1,2-a]pyridine has been successfully employed to produce a range of derivatives with varying biological profiles .
Wirkmechanismus
The mechanism of action of 6-Chloro-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound exerts its effects by:
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine: This compound has a bromine atom at the 8th position, which may alter its reactivity and biological activity.
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Biologische Aktivität
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against various pathogens and its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
This compound has demonstrated notable efficacy against several disease-causing organisms, including multidrug-resistant tuberculosis (MDR-TB) and various protozoan parasites. Its activity against these pathogens positions it as a promising candidate for further development in therapeutic applications.
1.1 Antimicrobial Activity
The compound exhibits substantial activity against:
- Multidrug-resistant tuberculosis (MDR-TB) : It has been shown to inhibit the growth of Mycobacterium tuberculosis strains resistant to conventional treatments.
- Leishmania species : It displays in vitro activity against Leishmania donovani and Leishmania infantum, which are responsible for leishmaniasis. The effective concentrations (EC50) against these pathogens are reported to be around 1.0 µM for L. donovani promastigotes and 1.7 µM for L. infantum axenic amastigotes .
- Trypanosoma brucei : The compound also shows activity against the trypomastigote form of T. brucei, with an EC50 value of approximately 0.95 µM .
The mechanism by which this compound exerts its biological effects involves multiple biochemical pathways:
2.1 Enzyme Inhibition
The compound has been identified to inhibit key enzymes involved in cellular processes:
- Kinases : Inhibition of kinases can disrupt signaling pathways crucial for cell survival and proliferation, particularly in cancer cells.
- Apoptotic Pathways : It can induce apoptosis in certain cell types by activating genes associated with programmed cell death.
2.2 Interaction with Biomolecules
At the molecular level, the compound binds to specific proteins and enzymes, altering their conformation and function:
- Binding Mechanism : The interactions often involve hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity and cellular responses .
3. Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
4. Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of related compounds suggests that they exhibit favorable profiles for once-daily dosing regimens. However, solubility issues have been noted that may affect bioavailability and therapeutic effectiveness.
5. Conclusion
This compound is a compound with promising biological activity against several pathogens, particularly MDR-TB and protozoan parasites like Leishmania and Trypanosoma species. Its ability to inhibit critical enzymes and modulate cellular processes highlights its potential as a therapeutic agent.
Further studies focusing on optimizing its pharmacological properties and understanding its full mechanism of action will be essential for advancing this compound toward clinical applications.
Eigenschaften
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQURVJZGGESQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497865 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-84-5 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25045-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and spectroscopic characteristics of 6-Chloro-3-nitroimidazo[1,2-a]pyridine?
A1: While the exact molecular formula and weight are not provided in the abstract, the paper focuses on the synthesis and spectroanalytical investigation of this compound []. This indicates that the research likely involved characterizing the compound using various spectroscopic techniques such as UV-Vis, IR, and potentially NMR. These analyses would provide valuable insights into the compound's structural features, including functional groups and their electronic environments.
Q2: What makes this compound potentially interesting as an acid-base indicator?
A2: The research highlights this compound's potential as a novel heterocyclic acid-base indicator []. This suggests that this compound exhibits a noticeable color change depending on the pH of the solution it is in. This property could stem from the presence of specific functional groups within its structure that undergo protonation or deprotonation at different pH levels, leading to changes in its electronic configuration and consequently, its absorption or emission spectrum. Further details on the specific color changes and the pH range in which they occur would require a deeper dive into the full research paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.